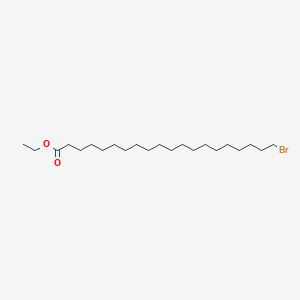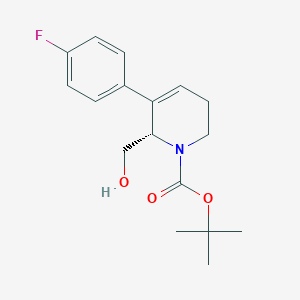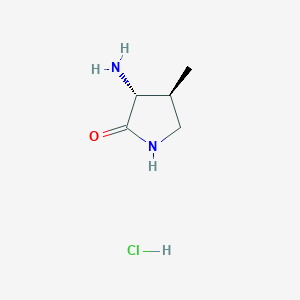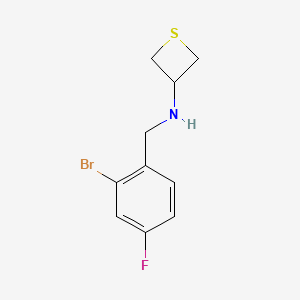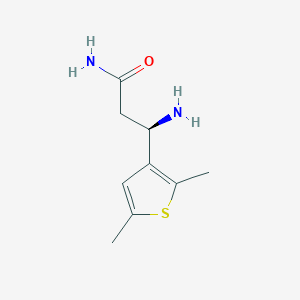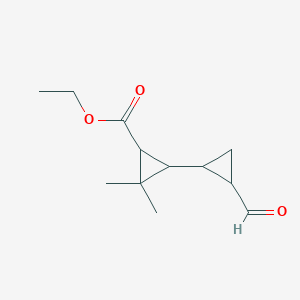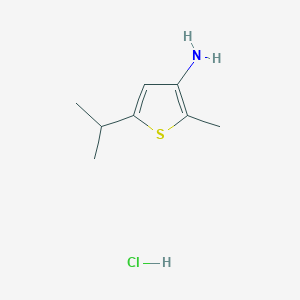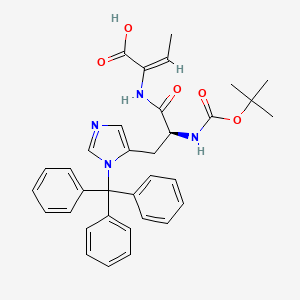
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid is a complex organic compound that features a combination of functional groups, including an imidazole ring, a tert-butoxycarbonyl (Boc) protecting group, and an enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid typically involves multiple steps:
Protection of the amine group: The starting material, which contains an amine group, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected amine.
Formation of the imidazole ring: The protected amine is then reacted with appropriate reagents to form the imidazole ring. This step may involve the use of trityl chloride to introduce the trityl protecting group.
Coupling reaction: The imidazole-containing intermediate is coupled with an appropriate acid or ester to form the final product. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring or the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-5-yl)propanamido)but-2-enoic acid: Lacks the trityl group.
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)propanoic acid: Lacks the enoic acid moiety.
Uniqueness
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-5-yl)propanamido)but-2-enoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trityl group and the enoic acid moiety distinguishes it from similar compounds, potentially leading to different chemical and biological properties.
属性
分子式 |
C34H36N4O5 |
|---|---|
分子量 |
580.7 g/mol |
IUPAC 名称 |
(E)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-tritylimidazol-4-yl)propanoyl]amino]but-2-enoic acid |
InChI |
InChI=1S/C34H36N4O5/c1-5-28(31(40)41)36-30(39)29(37-32(42)43-33(2,3)4)21-27-22-35-23-38(27)34(24-15-9-6-10-16-24,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h5-20,22-23,29H,21H2,1-4H3,(H,36,39)(H,37,42)(H,40,41)/b28-5+/t29-/m0/s1 |
InChI 键 |
KOIJKFZMUVPAPB-AOAXOZBUSA-N |
手性 SMILES |
C/C=C(\C(=O)O)/NC(=O)[C@H](CC1=CN=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C |
规范 SMILES |
CC=C(C(=O)O)NC(=O)C(CC1=CN=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


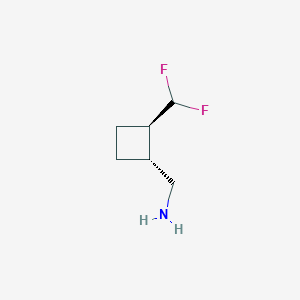
![4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B13330464.png)
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13330466.png)

